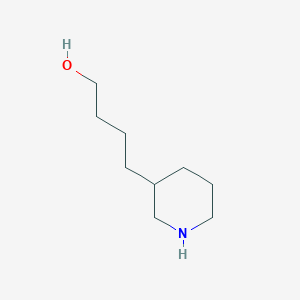
4-(Piperidin-3-yl)butan-1-ol
Übersicht
Beschreibung
“4-(Piperidin-3-yl)butan-1-ol” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula is C9H19NO .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-(Piperidin-3-yl)butan-1-ol and its derivatives have been widely studied in the context of chemical synthesis and structural analysis. Research has focused on methods of synthesis and the understanding of their molecular structures. For instance, the synthesis of various derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including trihexyphenidyl, biperiden, pridinol, cycrimine, diphenidol, and pirmenol, has been extensively discussed (Vardanyan, 2018). Moreover, the crystal structures of related compounds, like threo-ifenprodil, have been determined, providing insights into their molecular conformations and potential interactions (Kubicki & Codding, 2003).
Biochemical Applications
In the realm of biochemistry, derivatives of this compound have been explored for their potential medical applications. Studies have shown that certain derivatives possess activity as CCR5 antagonists, which could have implications in HIV-1 treatment (Finke et al., 2001). Additionally, research has been conducted on the synthesis of tolperisone metabolites, indicating their relevance in medical chemistry (Bálint et al., 2002).
Pharmacological Investigations
Pharmacologically, the focus has been on understanding how these compounds interact with biological systems. This includes investigations into their binding affinities and potential as therapeutic agents. For instance, their roles as antagonists for various receptors like the dopamine and serotonin receptors have been studied, which is crucial for developing antipsychotic medications (Raviña et al., 2000).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of this compound have been evaluated for their corrosion inhibition properties on metals like iron. This research is pivotal for industrial applications, particularly in preventing material degradation (Kaya et al., 2016).
Wirkmechanismus
While the specific mechanism of action for “4-(Piperidin-3-yl)butan-1-ol” is not clear, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Zukünftige Richtungen
Piperidine derivatives, including “4-(Piperidin-3-yl)butan-1-ol”, continue to be a significant area of research in the pharmaceutical industry . Their wide range of biological activities makes them promising candidates for the development of new therapeutic agents . Future research will likely focus on the development of more efficient synthesis methods and the exploration of their pharmacological applications .
Eigenschaften
IUPAC Name |
4-piperidin-3-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-7-2-1-4-9-5-3-6-10-8-9/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJCLHYKMKWCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)
![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)
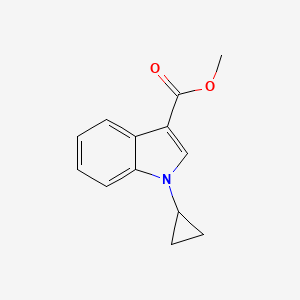
![2-Thiophenecarboxylic acid, 3-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-4-phenyl-, methyl ester](/img/structure/B3074658.png)

![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)
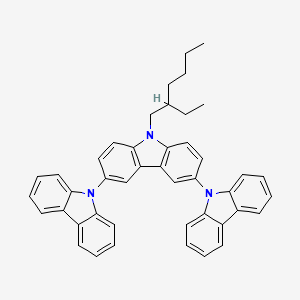
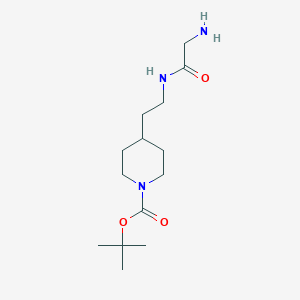


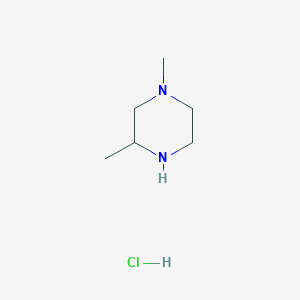
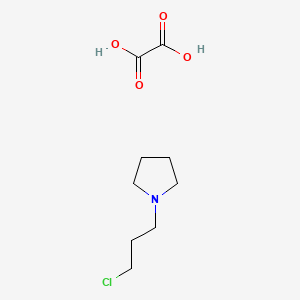
![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)